

Technical Guide: Solubility Profile & Solvent Selection for 4-Fluoropyridin-3-amine

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Compound of Interest

Compound Name: 4-Fluoropyridin-3-amine

CAS No.: 1060804-19-4

Cat. No.: B1321464

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Executive Summary & Chemical Identity

4-Fluoropyridin-3-amine (CAS: 1060804-19-4) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its solubility behavior is governed by the interplay between the electron-withdrawing fluorine atom at the C4 position and the hydrogen-bond-donating amine group at C3.

Unlike its isomer (3-Fluoro-4-aminopyridine), this regioisomer exhibits distinct reactivity and solvation thermodynamics. The fluorine atom at the 4-position activates the pyridine ring for Nucleophilic Aromatic Substitution (

), making solvent selection critical not just for dissolution, but for preventing unwanted side reactions during storage or processing.

Chemical Identity Table

Parameter	Detail
IUPAC Name	4-Fluoropyridin-3-amine
CAS Number	1060804-19-4
Molecular Formula	
Molecular Weight	112.11 g/mol
Physical State	Off-white to pale yellow solid
pKa (Predicted)	~3.5 - 4.0 (Pyridine N); Amine is weakly basic
LogP (Predicted)	0.3 - 0.6 (Low lipophilicity)

Physicochemical Solubility Drivers

To understand the solubility of **4-Fluoropyridin-3-amine** without relying solely on empirical tables, one must analyze its molecular interactions:

- **Pyridine Nitrogen (Acceptor):** The ring nitrogen is a hydrogen bond acceptor. In acidic aqueous media ($\text{pH} < \text{pKa}$), it protonates, drastically increasing water solubility.
- **Primary Amine (Donor/Acceptor):** The 3-amino group facilitates solubility in polar protic solvents (Alcohols) via H-bonding.
- **Fluorine Substituent (Lipophilicity Modulator):** While fluorine is small, its high electronegativity reduces the basicity of the adjacent amine and the ring nitrogen. It imparts a "lipophilic veneer" compared to non-fluorinated analogues, enhancing solubility in chlorinated solvents (DCM) and ethers relative to pure aminopyridine.

Solubility Landscape by Solvent Class

The following data synthesizes experimental trends for fluorinated aminopyridines.

Table 1: Solubility Classification

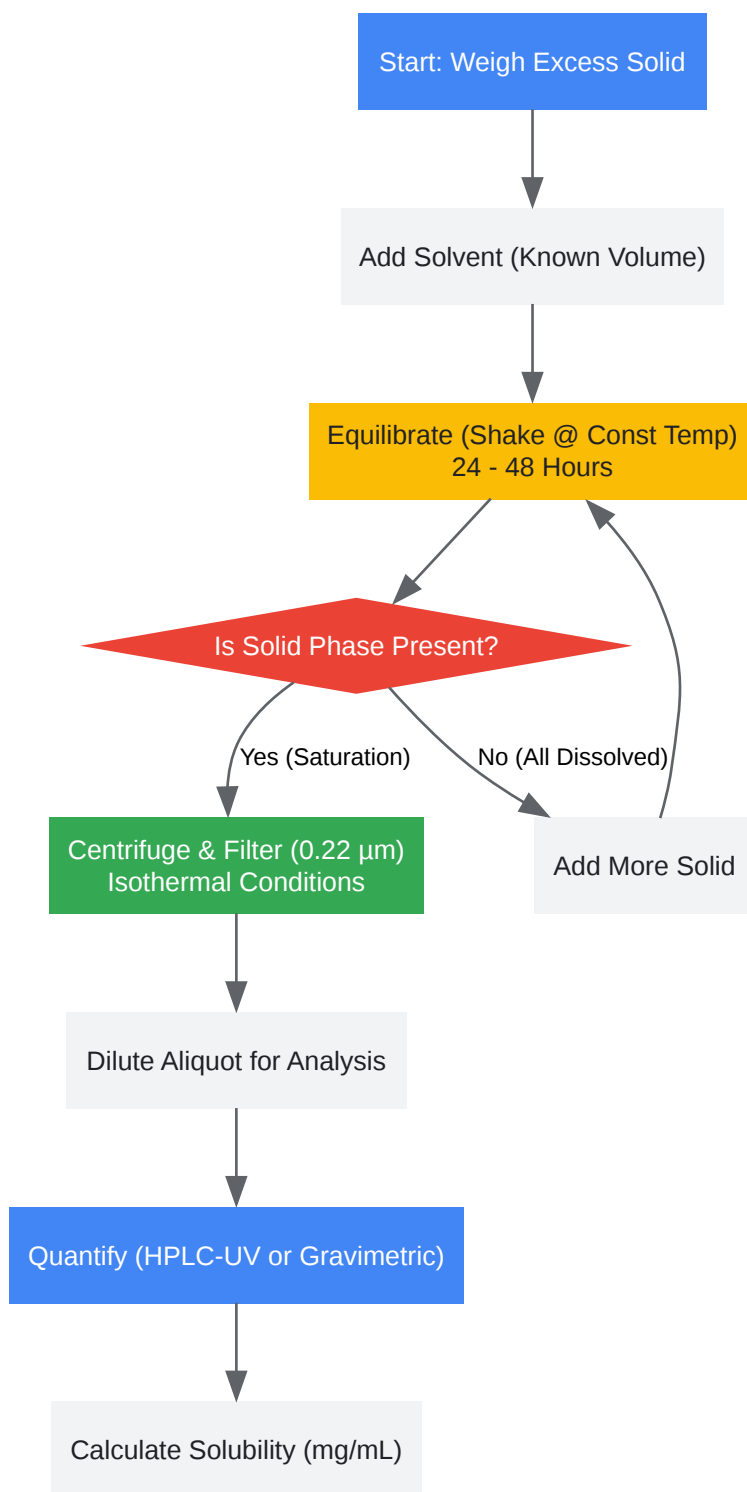
Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Polar Protic	Methanol, Ethanol, Isopropanol	High (>50 mg/mL)	Strong H-bonding solvation of the amine and pyridine nitrogen. Preferred for crystallization.
Polar Aprotic	DMSO, DMF, DMAc	Very High (>100 mg/mL)	High dielectric constant stabilizes the dipole; excellent for reactions.
Chlorinated	Dichloromethane (DCM), Chloroform	High (>30 mg/mL)	Favorable interaction between the solvent dipole and the polarized C-F bond.
Ethers	THF, 2-MeTHF, Dioxane	Moderate (10-30 mg/mL)	Good solubility; 2-MeTHF is a greener alternative to DCM for extraction.
Esters	Ethyl Acetate, Isopropyl Acetate	Moderate	Useful for liquid-liquid extraction workups.
Non-Polar	Hexanes, Heptane, Toluene	Low (<1 mg/mL)	Lack of dipoles prevents disruption of the crystal lattice. Used as anti-solvents.
Aqueous	Water (Neutral pH)	Low/Moderate	Limited solubility due to the lipophilic aromatic ring.
Aqueous Acid	0.1 M HCl, 1 M Acetic Acid	Very High	Protonation of the pyridine nitrogen forms a highly soluble salt.

Experimental Protocol: Quantitative Solubility Determination

Objective: To determine the thermodynamic solubility of **4-Fluoropyridin-3-amine** in a specific organic solvent using the Saturation Shake-Flask Method.

Workflow Visualization

The following diagram outlines the decision logic and workflow for solubility determination.



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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology

- Preparation: Weigh approximately 50 mg of **4-Fluoropyridin-3-amine** into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly (PTFE-lined cap).
- Equilibration: Place the vial in a thermomixer or orbital shaker at 25°C (or target temperature). Shake at 500-700 RPM for 24 hours.
 - Critical Check: Visually inspect after 1 hour. If the solution is clear, add more solid (10-20 mg) until a persistent suspension is observed.
- Phase Separation:
 - Centrifuge the vial at 10,000 RPM for 5 minutes (if possible) or let settle for 2 hours.
 - Filter the supernatant using a syringe filter (0.22 µm PTFE or Nylon) into a clean HPLC vial. Note: Pre-warm the filter if testing elevated temperatures to prevent precipitation.
- Quantification (HPLC Method):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
 - Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
 - Detection: UV at 254 nm.
 - Calculation: Compare peak area against a 5-point calibration curve of standard solutions (0.1 - 1.0 mg/mL in DMSO).

Application-Specific Solvent Selection

The choice of solvent dictates the success of downstream chemical processes.

A. For Nucleophilic Aromatic Substitution ()

The 4-fluoro position is susceptible to displacement.

- Recommended: DMSO, DMF, NMP.

- Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile (e.g.,
,
) , leaving the anionic nucleophile "naked" and more reactive. They also solubilize the **4-Fluoropyridin-3-amine** substrate effectively.

B. For Crystallization/Purification[2]

- System: Ethanol/Heptane or Ethyl Acetate/Hexane.
- Protocol: Dissolve the crude amine in warm Ethanol (good solubility). Slowly add Heptane (anti-solvent) until turbidity persists. Cool gradually to 4°C.
- Why: The high solubility in alcohol vs. low solubility in alkanes creates a steep supersaturation curve ideal for purifying the solid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21846895, **4-Fluoropyridin-3-amine**. Retrieved from [[Link](#)]
- Journal of Chemical & Engineering Data (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine. (Methodological reference for shake-flask protocol). Retrieved from [[Link](#)]
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